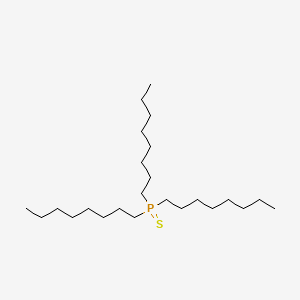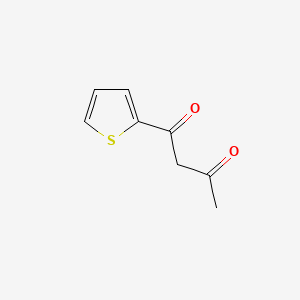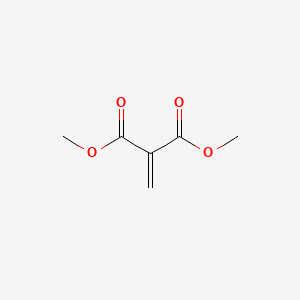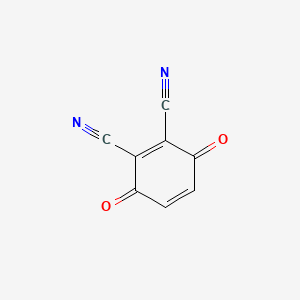
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
Descripción general
Descripción
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione, also known as DFQD, is a heterocyclic compound with a broad range of applications in scientific research. It is a difluoroquinoxaline derivative and is a type of heterocyclic compound composed of two nitrogen atoms and three carbon atoms. The compound has a molecular formula of C7H3F2N2O2 and a molecular weight of 182.12 g/mol. It is a white crystalline solid with a melting point of 125-127°C.
Aplicaciones Científicas De Investigación
Quantitative Physiological Characterization
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione and related compounds have been studied for their effects on excitatory amino acid responses in neurons. For instance, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) has shown potential in reducing peak inward currents induced by amino acids like kainate and quisqualate, and in modulating synaptic transmission in systems involving glutamate or related excitatory amino acids (Yamada, Dubinsky, & Rothman, 1989).
Electrochemical Synthesis
The electrochemical synthesis of quinoxalinediones, including derivatives of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione, has been explored. For example, the synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione via electrooxidation highlights a method for creating these compounds with high yield and purity (Dowlati, Nematollahi, & Othman, 2012).
Chemosensor Development
Quinoxalinediones, including 6,7-difluoroquinoxaline-2,3-dione, have been investigated for their potential as chemosensors. For instance, the use of 6-nitro-1,4-dihydroquinoxaline-2,3-dione in detecting biologically important anions highlights the application of these compounds in developing sensitive and specific sensors (Shao, Lin, Cai, & Lin, 2009).
Antibacterial Activity
Some derivatives of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione have shown promise in antibacterial applications. For example, certain synthesized compounds demonstrated significant in vitro antibacterial activity against various bacterial strains, showcasing the potential of these derivatives in medicinal chemistry (Pawar & Bhise, 2008).
Fluorescent Pre-Chromatographic Derivatization
Compounds like phanquinone, which is structurally related to 6,7-difluoroquinoxaline-2,3(1H,4H)-dione, have been used in liquid chromatographic analyses of amino acid dosage forms. This application demonstrates the versatility of quinoxalinediones in analytical chemistry (Gatti, Gioia, & Pietra, 2002).
Propiedades
IUPAC Name |
6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUMSIBOUBHLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356383 | |
| Record name | 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
91895-29-3 | |
| Record name | 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIFLUOROQUINOXALINE-2,3(1H,4H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

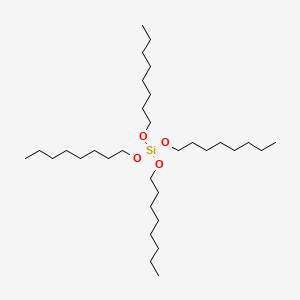
![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)

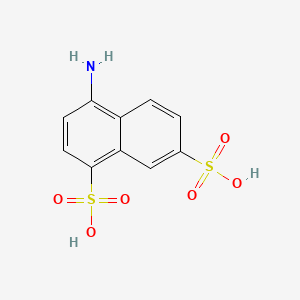
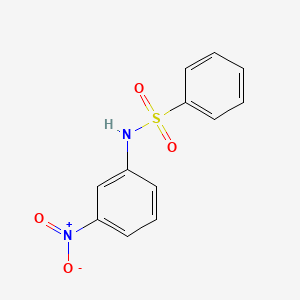
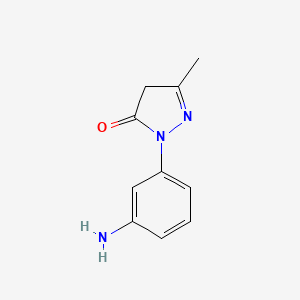
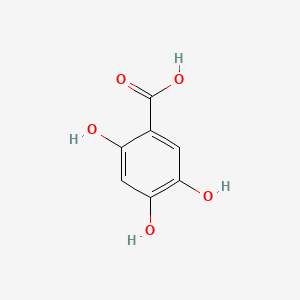
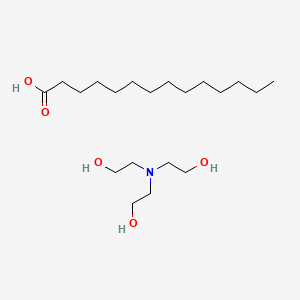
![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)
